![molecular formula C12H13NO2 B2356539 [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol CAS No. 875001-59-5](/img/structure/B2356539.png)

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

カタログ番号 B2356539

CAS番号:

875001-59-5

分子量: 203.241

InChIキー: ORFBLRMSLNTEPZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

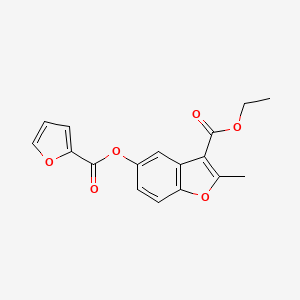

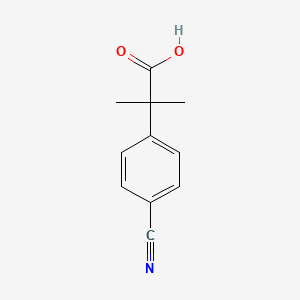

Molecular Structure Analysis

The molecular formula of “[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” is C12H13NO2, and its molecular weight is 203.24 . The structure includes a furan ring attached to a phenyl ring with an amino and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” are not available, furamide derivatives, which are structurally similar, can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.Physical And Chemical Properties Analysis

“[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” has a molecular formula of C12H13NO2 and a molecular weight of 203.24 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Chemical Synthesis and Derivative Formation

- Aza-Piancatelli Rearrangement : The compound undergoes aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, yielding trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields in a short reaction time (B. Reddy et al., 2012).

- Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement with 2-aminophenol, leading to the formation of oxazine derivatives. This process is catalyzed by In(OTf)3 and features high selectivity and yields (B. Reddy et al., 2012).

Biobased Building Blocks

- Conversion to Biobased Derivatives : 5-(Hydroxymethyl)furfural (HMF), a structurally similar compound, can be converted to furan-2-yl methanol derivatives. This process involves simple reductive amination and produces high yields with minimal purification, suggesting potential for producing renewable building blocks (A. Cukalovic & C. Stevens, 2010).

Chemical Reactions and Catalysis

- Iridium-Catalyzed Transfer Hydrogenation : Substituted furan methanols, including compounds related to 5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, are subject to iridium-catalyzed transfer hydrogenation. This leads to enantioselective carbonyl allylation, crotylation, and tert-prenylation (Benjamin Bechem et al., 2010).

Biochemical Processes

- Oxidation to Furan-2,5-dicarboxylic Acid : An enzyme-catalyzed process can oxidize related compounds like [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA). This involves multiple oxidation steps and demonstrates the potential for biotechnological conversion of furan derivatives (W. Dijkman et al., 2014).

Pharmacological Potential

- Potential Anti-Inflammatory and Antibacterial Properties : Pyrazoline derivatives, including those incorporating furan-2-yl elements, have been synthesized and show promising anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).

特性

IUPAC Name |

[5-(2-amino-4-methylphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFBLRMSLNTEPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)

![8-(Mesitylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2356459.png)

![8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2356460.png)

![4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2356462.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)